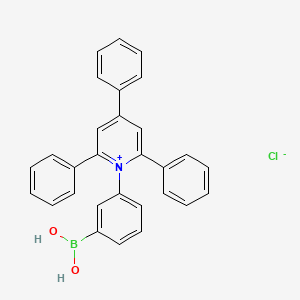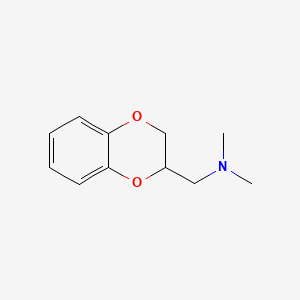![molecular formula C9H13N3O5S B14350628 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid CAS No. 90352-69-5](/img/structure/B14350628.png)
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with an amino group, a nitro group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid typically involves the nitration of a benzene derivative followed by sulfonation and subsequent amination. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for nitration, and sulfonation is achieved using fuming sulfuric acid or chlorosulfonic acid. Amination can be carried out using amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the use of strong acids and the potential for hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amines, while substitution reactions can introduce different functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitrobenzene-1-sulfonic acid: Lacks the 3-aminopropyl group.
3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but lacks the nitro and sulfonic acid groups.
Uniqueness
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and nitro groups allows for versatile chemical modifications, while the sulfonic acid group enhances its solubility and reactivity in aqueous environments.
Propiedades
Número CAS |
90352-69-5 |
|---|---|
Fórmula molecular |
C9H13N3O5S |
Peso molecular |
275.28 g/mol |
Nombre IUPAC |
2-(3-aminopropylamino)-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C9H13N3O5S/c10-4-1-5-11-8-3-2-7(12(13)14)6-9(8)18(15,16)17/h2-3,6,11H,1,4-5,10H2,(H,15,16,17) |
Clave InChI |
SJQZHYDXMHSSTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)

![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)


![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)




